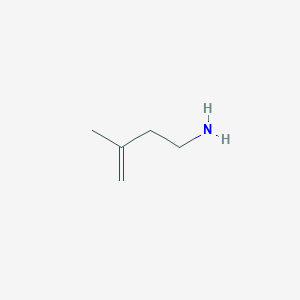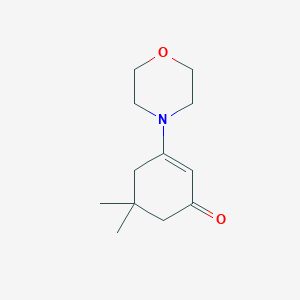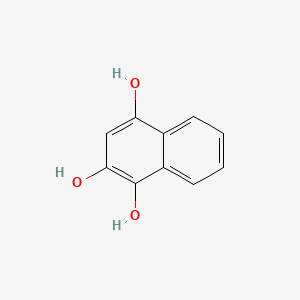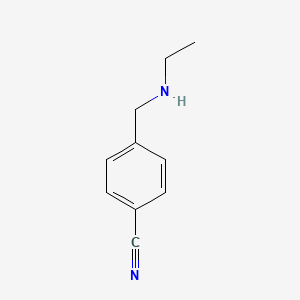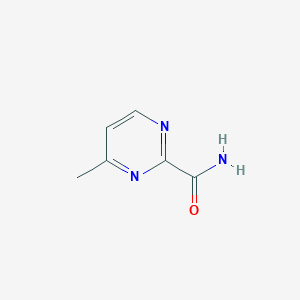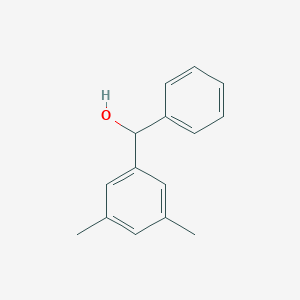
3,5-Dimethylbenzhydrol
概要
説明
3,5-Dimethylbenzhydrol is an organic compound with the molecular formula C15H16O. It is a derivative of benzhydrol, where two methyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Dimethylbenzhydrol can be synthesized through various methods. One common synthetic route involves the reduction of 3,5-dimethylbenzophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using catalytic hydrogenation. This method employs a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of 3,5-dimethylbenzophenone in the presence of hydrogen gas. The process is conducted under high pressure and temperature to achieve optimal yields .
化学反応の分析
Types of Reactions: 3,5-Dimethylbenzhydrol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form 3,5-dimethylbenzyl alcohol using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation with palladium on carbon (Pd/C).
Major Products Formed:
Oxidation: 3,5-Dimethylbenzophenone.
Reduction: 3,5-Dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
3,5-Dimethylbenzhydrol is utilized in several scientific research fields:
作用機序
The mechanism of action of 3,5-Dimethylbenzhydrol involves its interaction with various molecular targets. In biochemical assays, it can act as a reducing agent or participate in redox reactions. The compound’s effects are mediated through its ability to donate or accept electrons, influencing various biochemical pathways .
類似化合物との比較
Benzhydrol: The parent compound, lacking the methyl groups at the 3 and 5 positions.
4,4’-Dimethylbenzhydrol: A derivative with methyl groups at the 4 and 4’ positions.
3,5-Dimethylbenzyl alcohol: A reduced form of 3,5-Dimethylbenzhydrol.
Uniqueness: this compound is unique due to the specific positioning of the methyl groups, which influences its reactivity and physical properties. This structural variation can lead to differences in boiling points, melting points, and solubility compared to its analogs .
特性
IUPAC Name |
(3,5-dimethylphenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-8-12(2)10-14(9-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNXZUABMKSUBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374376 | |
| Record name | 3,5-Dimethylbenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13389-71-4 | |
| Record name | 3,5-Dimethylbenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B3046941.png)
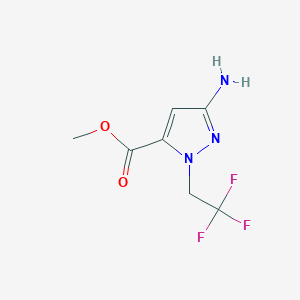
![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B3046945.png)
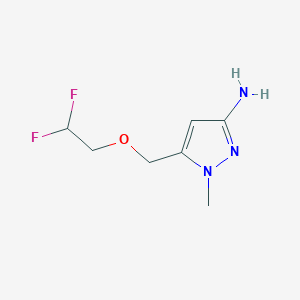
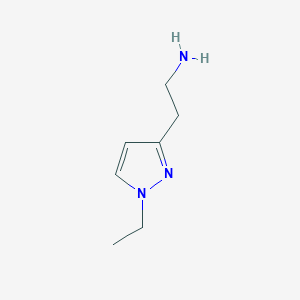
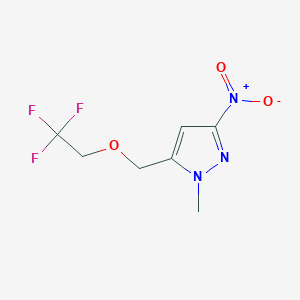
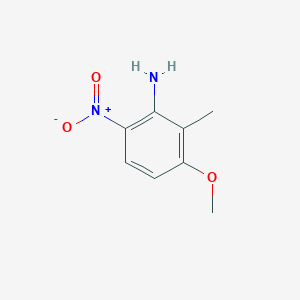
![5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3046952.png)
